盐酸1-(4-(1-甲基-1H-咪唑-2-基)哌嗪-1-基)-4-苯基丁-1-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

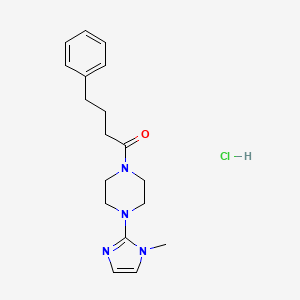

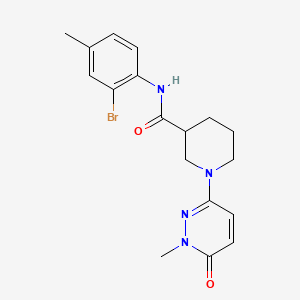

The compound “1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)-4-phenylbutan-1-one hydrochloride” is a novel series of mGluR2 positive allosteric modulators (PAMs), specifically 1-[(1-methyl-1H-imidazol-2-yl)methyl]-4-phenylpiperidines . These compounds have been studied for their potential efficacy in treating psychosis .

科学研究应用

Positive Allosteric Modulators for mGluR2

This compound is part of a series known as mGluR2 positive allosteric modulators (PAMs). These modulators have shown promise in the treatment of psychosis. A representative lead compound from this series demonstrated dose-dependent inhibition of methamphetamine-induced hyperactivity and mescaline-induced scratching in mice, suggesting potential efficacy in treating psychosis .

Treatment of Neurological Disorders

Due to its role as a PAM for mGluR2, this compound may be beneficial in treating various neurological disorders. mGluR2 receptors are implicated in the modulation of neurotransmission, and their allosteric modulation can influence synaptic plasticity and neuronal excitability, which are key factors in neurological conditions .

Analgesic Applications

Compounds structurally related to 1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)-4-phenylbutan-1-one hydrochloride have been explored for their analgesic properties. Specifically, derivatives with certain substitutions on the isoxazole ring have shown potential as potent analgesics .

Anti-inflammatory Activity

The structural analogs of this compound have also been investigated for their anti-inflammatory activity. The presence of a C-3 Me substituent on the central isoxazoline ring was found to be selective towards COX-2, which is a key enzyme involved in the inflammatory response .

Anticancer Research

Isoxazole derivatives, which share a similar structural motif with this compound, have been studied for their anticancer properties. The substitution of various groups on the isoxazole ring can impart different activities, including potential anticancer effects .

Development of New Synthetic Strategies

The compound’s structure provides a framework for the development of new synthetic strategies. Its complex molecular architecture can inspire the design of new synthetic routes, which can lead to the discovery of novel compounds with diverse biological activities .

作用机制

Target of Action

The primary target of the compound 1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)-4-phenylbutan-1-one hydrochloride is the metabotropic glutamate receptor 2 (mGluR2) . This receptor plays a crucial role in the central nervous system, where it modulates the neurotransmitter glutamate’s activity. The compound acts as a positive allosteric modulator (PAM) of mGluR2, enhancing its response to glutamate .

Mode of Action

1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)-4-phenylbutan-1-one hydrochloride interacts with mGluR2 in a unique way. As a PAM, it binds to a site on the receptor different from the active site where glutamate binds. This binding increases the receptor’s response to glutamate, leading to enhanced signal transmission .

Biochemical Pathways

The action of 1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)-4-phenylbutan-1-one hydrochloride on mGluR2 affects several biochemical pathways. The enhanced signaling through mGluR2 can modulate the release of various neurotransmitters, impacting neuronal excitability and synaptic plasticity . This can have downstream effects on various neurological processes, potentially influencing behaviors such as cognition and perception .

Pharmacokinetics

The pharmacokinetic properties of 1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)-4-phenylbutan-1-one hydrochloride are excellent, according to structure-activity relationship studies . .

Result of Action

The molecular and cellular effects of 1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)-4-phenylbutan-1-one hydrochloride’s action are primarily related to its modulation of mGluR2. By enhancing the receptor’s response to glutamate, it can influence neuronal activity and neurotransmission . This has been shown to result in dose-dependent inhibition of methamphetamine-induced hyperactivity and mescaline-induced scratching in mice, suggesting potential efficacy in treating psychosis .

属性

IUPAC Name |

1-[4-(1-methylimidazol-2-yl)piperazin-1-yl]-4-phenylbutan-1-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O.ClH/c1-20-11-10-19-18(20)22-14-12-21(13-15-22)17(23)9-5-8-16-6-3-2-4-7-16;/h2-4,6-7,10-11H,5,8-9,12-15H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJGZGBAXXHRWOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1N2CCN(CC2)C(=O)CCCC3=CC=CC=C3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)-4-phenylbutan-1-one hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(1-benzofuran-2-yl)ethyl]-N-ethyl-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2586926.png)

![6-isopropyl-4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2586927.png)

![2-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2586929.png)

![3-(4-Ethoxybenzoyl)-6-methoxy-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline hydrochloride](/img/structure/B2586935.png)

![7-methyl-3-(4-(methylsulfonyl)piperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2586937.png)

![1H-Pyrrole-2-carboxylic acid,5-[4-(trifluoromethyl)phenyl]-](/img/structure/B2586943.png)

![2-{[(4-Fluorophenyl)sulfonyl]amino}-3-methylbutanoic acid](/img/structure/B2586946.png)